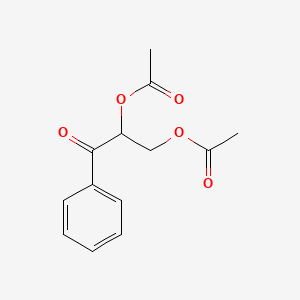

3-Oxo-3-phenylpropane-1,2-diyl diacetate

説明

3-Oxo-3-phenylpropane-1,2-diyl diacetate is a synthetic ester characterized by a central propane backbone with a phenyl-substituted ketone group at the 3-position and acetylated hydroxyl groups at the 1- and 2-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the stereoselective preparation of complex molecules such as vinylcyclopropanes . Its structural features—the aromatic phenyl group, ketone functionality, and acetate moieties—impart distinct physicochemical properties, including moderate lipophilicity and reactivity in nucleophilic substitution or condensation reactions.

特性

CAS番号 |

920033-85-8 |

|---|---|

分子式 |

C13H14O5 |

分子量 |

250.25 g/mol |

IUPAC名 |

(2-acetyloxy-3-oxo-3-phenylpropyl) acetate |

InChI |

InChI=1S/C13H14O5/c1-9(14)17-8-12(18-10(2)15)13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChIキー |

LVPUCDHEKCWZMY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC(C(=O)C1=CC=CC=C1)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-phenylpropane-1,2-diyl diacetate can be achieved through a chemoenzymatic methodology. One approach involves the use of immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC) to hydrolyze triacetin regioselectively to 1,2-diacetin. The diglyceride product is then oxidized with pyridinium chlorochromate (PCC) to form the desired diester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

化学反応の分析

科学研究への応用

3-オキソ-3-フェニルプロパン-1,2-ジイルジアセテートは、科学研究においていくつかの用途があります。

化学: さまざまな有機化合物の合成の中間体として使用されます。

生物学: この化合物は、細菌株やカンジダ属に対する抗菌活性を持つ可能性があるため、研究されています.

医学: その治療的用途の可能性を探るために、研究が進められています。

産業: 付加価値の高い化学薬品や材料の生産に使用できます。

科学的研究の応用

3-Oxo-3-phenylpropane-1,2-diyl diacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It can be used in the production of value-added chemicals and materials.

作用機序

類似化合物の比較

類似化合物

3-オキソ-3-フェニルプロパンニトリル: この化合物は構造的に類似しており、マイケル付加などの同様の化学反応を起こします.

3,14-ジアセチルオキシモルホン: 主に医療分野で使用される、異なる用途を持つ別のジアセテート化合物.

独自性

3-オキソ-3-フェニルプロパン-1,2-ジイルジアセテートは、その独特の構造と、起こすことができる反応の範囲から、独自性があります。

類似化合物との比較

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 3-oxo-3-phenylpropane-1,2-diyl diacetate and related diacetate esters:

Physicochemical Properties

- Lipophilicity and Solubility : The phenyl and ketone groups in this compound enhance lipophilicity compared to simpler diacetates like propane-1,2-diyl diacetate (Diacetin), which is more water-soluble due to its hydroxyl group .

- Thermal Stability : The presence of aromatic and electron-withdrawing groups (ketone, acetate) likely increases thermal stability. For example, 5-oxopentane-1,2-diyl diacetate has a boiling point of 286.6°C, suggesting similar trends for the phenyl analogue .

生物活性

3-Oxo-3-phenylpropane-1,2-diyl diacetate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 222.24 g/mol. Its structure includes two acetyl groups and a phenyl ring, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting enzyme activity essential for bacterial survival.

Case Study:

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inducing cytotoxicity in breast cancer cells (MCF-7).

Table: Cytotoxic Effects on Cancer Cell Lines

In this study, the compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong cytotoxic effects compared to the standard drug Tamoxifen.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings:

In animal models of inflammation, administration of this compound resulted in a significant reduction in swelling and pain associated with induced inflammatory responses.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as apoptosis in cancer cells or inflammatory signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。